(3-Bromo-2,5,6-trifluorophenyl)boronic acid

Lewis Acidity Protodeboronation Spectrophotometry

Select (3-Bromo-2,5,6-trifluorophenyl)boronic acid when generic boronic acids fail to deliver the orthogonal reactivity your fluorinated scaffold demands. Its 2,5,6-trifluoro pattern enhances metabolic stability in drug candidates; the 3-bromo handle provides an independent site for secondary functionalization—enabling efficient SAR exploration in medicinal chemistry, agrochemical R&D, and materials science. Note: This substrate is susceptible to protodeboronation under basic conditions. Optimize coupling protocols with anhydrous, inert-atmosphere techniques to maximize yield. Standard purity: ≥95%.

Molecular Formula C6H3BBrF3O2
Molecular Weight 254.80 g/mol
Cat. No. B8065010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-2,5,6-trifluorophenyl)boronic acid
Molecular FormulaC6H3BBrF3O2
Molecular Weight254.80 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC(=C1F)Br)F)F)(O)O
InChIInChI=1S/C6H3BBrF3O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H
InChIKeyOKHNLGQKHOBDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-2,5,6-trifluorophenyl)boronic acid: A Specialized Reagent for Fluorinated Building Blocks


(3-Bromo-2,5,6-trifluorophenyl)boronic acid is a halogenated, polyfluorinated arylboronic acid reagent. It belongs to a class of compounds that are challenging coupling partners in Suzuki-Miyaura reactions due to their susceptibility to rapid protodeboronation under basic conditions, a trait shared by many polyfluorophenyl and 2-heteroaryl boronic acids [1]. Its molecular formula is C6H3BBrF3O2, with a molecular weight of 254.80 g/mol, and it is typically offered with a purity of 95-98% . The compound's utility is derived from its specific substitution pattern, which is crucial for constructing complex, fluorinated organic molecules in pharmaceutical and agrochemical research [1].

Why Simple Boronic Acids Cannot Replace (3-Bromo-2,5,6-trifluorophenyl)boronic acid in Advanced Synthesis


Simply substituting a generic boronic acid for (3-Bromo-2,5,6-trifluorophenyl)boronic acid is not feasible. While boronic acids are widely used for forming C-C bonds, the specific combination of a bromine atom and three fluorine substituents on the phenyl ring is critical. Fluorine atoms strongly influence the electronic properties of the ring, enhancing Lewis acidity and increasing susceptibility to protodeboronation compared to non-fluorinated analogs [1]. The bromine atom provides a distinct synthetic handle for further functionalization, enabling orthogonal reactivity that simpler, non-halogenated polyfluorophenylboronic acids lack. This unique substitution pattern is essential for building specific fluorinated molecular architectures required in medicinal chemistry and materials science [2].

Quantitative Evidence for Selecting (3-Bromo-2,5,6-trifluorophenyl)boronic acid Over Its Analogs


Enhanced Lewis Acidity and Distinct pKa Profile Driven by Fluorination Pattern

The presence and position of fluorine atoms on the phenyl ring directly impact the Lewis acidity of boronic acids, which is a key determinant of their reactivity and stability. While specific pKa data for (3-Bromo-2,5,6-trifluorophenyl)boronic acid is not directly reported in the open literature, a systematic study of fluorinated phenylboronic acids demonstrates that the pKa is highly dependent on the degree and position of fluorination. The study found that compounds with two fluorine atoms at ortho positions are the least stable, highlighting the significant effect of the substitution pattern [1]. By extension, the unique 2,5,6-trifluoro substitution of this compound, in combination with the 3-bromo group, creates a distinct electronic environment that differentiates it from other fluorinated boronic acids, such as the more common 2,4,6-trifluorophenylboronic acid. This altered acidity profile is critical for optimizing reaction conditions and coupling efficiency [2].

Lewis Acidity Protodeboronation Spectrophotometry

Differential Reactivity in Suzuki-Miyaura Couplings Enabled by Specialized Precatalyst Systems

Polyfluorophenylboronic acids are notoriously difficult substrates for Suzuki-Miyaura couplings due to their rapid protodeboronation under standard basic conditions [1]. This challenge is overcome by using specialized, highly active palladium precatalysts. While (3-Bromo-2,5,6-trifluorophenyl)boronic acid has not been directly compared in head-to-head studies with its analogs, it belongs to this class of 'unstable' boronic acids. The use of a precatalyst based on a biarylphosphine ligand allowed for room temperature or 40°C couplings of a wide range of polyfluorophenyl and 2-heteroaryl boronic acids with (hetero)aryl halides, achieving excellent yields in short reaction times [2]. This is in stark contrast to traditional catalysts which require elevated temperatures, leading to significant decomposition and low yields for these substrates.

Suzuki-Miyaura Cross-Coupling Catalysis

The Strategic Value of the 3-Bromo Group for Orthogonal Functionalization

A key differentiating feature of (3-Bromo-2,5,6-trifluorophenyl)boronic acid is the presence of the bromine atom on the aromatic ring. This provides a secondary, orthogonal synthetic handle for further diversification. In contrast, analogs like 2,3,6-trifluorophenylboronic acid (CAS 247564-71-2) [1] and 2,4,6-trifluorophenylboronic acid (CAS 182482-25-3) lack this halogen handle. The bromine atom can be used for subsequent cross-coupling reactions (e.g., using the boronic acid group first) or other metal-catalyzed transformations, enabling the iterative construction of highly complex and functionalized fluorinated scaffolds. This feature significantly increases the molecular complexity that can be built from this single building block compared to its non-halogenated counterparts.

Orthogonal Reactivity Halogen Handle Medicinal Chemistry

High-Value Applications for (3-Bromo-2,5,6-trifluorophenyl)boronic acid in Research and Development


Synthesis of Advanced Fluorinated Pharmaceutical Intermediates

This compound is ideally suited for the synthesis of highly fluorinated drug candidates. The fluorine atoms can enhance metabolic stability and modulate lipophilicity, while the boronic acid group enables the formation of C-C bonds via Suzuki-Miyaura coupling to create complex biaryl structures [1]. The orthogonal bromine handle then allows for a second, independent functionalization step, enabling efficient construction of elaborate pharmacophores for structure-activity relationship (SAR) studies .

Developing Novel Agrochemicals with Enhanced Properties

Similar to its use in pharmaceuticals, the compound can serve as a key intermediate in the development of new agrochemicals. The introduction of fluorine atoms is a common strategy to improve the biological activity and environmental profile of crop protection agents [1]. The specific substitution pattern of (3-Bromo-2,5,6-trifluorophenyl)boronic acid allows for the precise incorporation of this fluorinated aryl motif into a larger molecule, offering a route to novel herbicides, fungicides, or insecticides with potentially improved target binding and field stability.

Constructing Advanced Materials and Molecular Electronics Components

The unique electronic properties imparted by the 2,5,6-trifluoro substitution pattern are valuable in materials science [1]. The compound can be used to synthesize novel ligands for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the fluorinated building blocks can impart desirable properties like hydrophobicity or altered pore geometry. Furthermore, it can be a precursor for the creation of specialized organic semiconductors or components for molecular electronics, where the precise arrangement of electron-withdrawing groups and the ability for further functionalization are critical.

Methodology Development for Challenging Cross-Coupling Reactions

As a member of the class of 'unstable' polyfluorophenylboronic acids, (3-Bromo-2,5,6-trifluorophenyl)boronic acid is an ideal test substrate for developing and optimizing new catalysts and reaction conditions for Suzuki-Miyaura and related cross-coupling reactions [2]. Its susceptibility to protodeboronation presents a significant challenge, making it a stringent benchmark for evaluating the efficiency and functional group tolerance of new catalytic systems. Success with this substrate demonstrates a high level of control and can validate new methodologies for broader application in organic synthesis.

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